amine hydrochloride CAS No. 1240567-41-2](/img/structure/B6416162.png)

[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

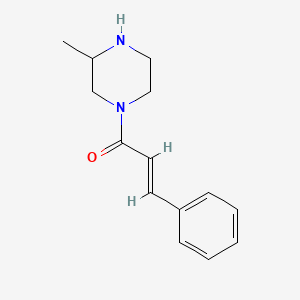

(2,5-Dimethoxyphenyl)methylamine hydrochloride, commonly known as DOM or STP, is a chemical compound that belongs to the class of phenethylamine derivatives. It was first synthesized in the 1960s by the American chemist Alexander Shulgin and was popularized as a hallucinogenic drug in the counterculture movement of the 1960s. The molecular formula of this compound is C12H20ClNO2 .

Synthesis Analysis

The synthesis of(2,5-Dimethoxyphenyl)methylamine hydrochloride involves the substitution of the methyl group with small alkyl groups, such as ethyl (2,5-dimethoxy-4-ethylamphetamine, DOET) and propyl (2,5-dimethoxy-4-propylamphetamine, DOPR). This produces compounds with DOM-like effects of equal or even greater potency than the DOM itself . Molecular Structure Analysis

The molecular structure of(2,5-Dimethoxyphenyl)methylamine hydrochloride can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine show up at 0.5-5.0 ppm in the 1H NMR spectrum. The location is dependent on the amount of hydrogen bonding and the sample’s concentration . Chemical Reactions Analysis

Amines, including(2,5-Dimethoxyphenyl)methylamine hydrochloride, can undergo various reactions. For instance, they can react with acid chlorides to form amides . Additionally, amines can undergo Hofmann elimination to form alkenes . Physical And Chemical Properties Analysis

The physical and chemical properties of(2,5-Dimethoxyphenyl)methylamine hydrochloride can be determined using various analytical methods. For instance, gas chromatography or liquid chromatography combined with mass spectrometry can be used for a more specific qualitative and quantitative analysis .

Wissenschaftliche Forschungsanwendungen

Analytical Techniques and Substance Identification

- Test Purchase and Identification: A study conducted on 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) involved test purchasing and identification using various analytical techniques like NMR spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research provides insight into the identification and characterization of compounds structurally related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Power et al., 2015).

Neuropharmacology and Receptor Binding

- Neuropharmacology of Analogs: Research on the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens in rats compared to their 2C analogs has been conducted. This study is relevant for understanding the effects of substances related to (2,5-Dimethoxyphenyl)methylamine hydrochloride on 5-HT2A receptors and behavior in animal models (Elmore et al., 2018).

Chemical Derivatization and Analysis

- Identification of Thermolabile Compounds: A study identified a new class of psychoactive compounds, 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine (25X-NBOH, X = Cl, Br, or I), using gas chromatography-mass spectrometry and chemical derivatization. This research highlights methods for analyzing thermolabile compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Lum et al., 2020).

Synthesis and Structure-Activity Relationships

- Synthesis of Novel Amines: The synthesis of novel (phenylalkyl)amines for investigating structure–activity relationships, particularly 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, provides insights into the structural requirements and functional activities of compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Trachsel, 2003).

Catalysis and Synthetic Applications

- Development of Chiral Palladacycle: The synthesis of a novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, from 1-(2,5-dichlorophenyl)ethanone, and its application in catalysis, demonstrates the utility of such compounds in asymmetric reactions (Yap et al., 2014).

Mass Spectrometry and Derivatization Techniques

- Novel Derivatization Method: A study on a novel derivatization method for the analysis of primary amines by MALDI mass spectrometry using Tris(2,6-dimethoxyphenyl) methyl carbenium cation suggests potential applications in analyzing compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride (Topolyan et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQNXEYTGUEQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=CC(=C1)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

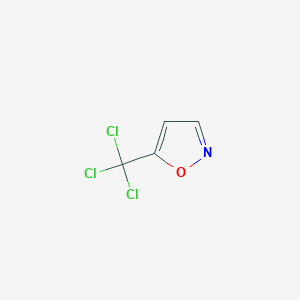

![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)

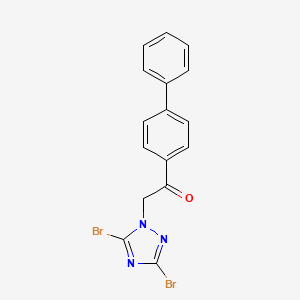

![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

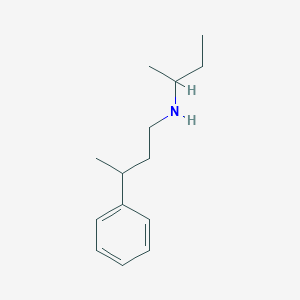

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)

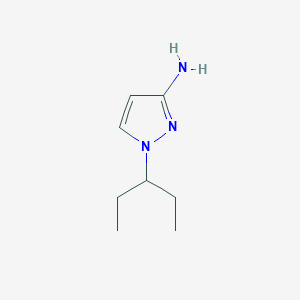

amine](/img/structure/B6416126.png)

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)

amine hydrochloride](/img/structure/B6416135.png)

![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)

![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)